N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-5-2-11(3-6-13)9-17-18-16(19)12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXWXBQXFNBTQU-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325558 | |
| Record name | N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
270575-94-5 | |
| Record name | N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism and Key Components
Schiff base formation is the cornerstone of synthesizing this compound. The reaction involves nucleophilic attack by the amine group of 1,3-benzodioxole-5-carbohydrazide on the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the imine bond. The equilibrium-driven process requires precise control of reaction conditions to favor product formation.
Stepwise Synthesis Protocols
Standard Condensation Method
The most widely cited approach involves refluxing equimolar amounts of 4-methoxybenzaldehyde and 1,3-benzodioxole-5-carbohydrazide in anhydrous ethanol (80–100 mL per mmol of hydrazide) under acidic catalysis (e.g., glacial acetic acid, 2–5 mol%). The mixture is heated at 70–80°C for 6–12 hours, after which the product precipitates upon cooling to 0–5°C.
Critical Parameters:
- Temperature : Elevated temperatures (>70°C) accelerate imine formation but risk decomposition.
- pH : Mildly acidic conditions (pH 4–6) protonate the amine, enhancing nucleophilicity.
Purification:
Optimization Strategies and Comparative Analysis
| Parameter | Ethanol Reflux | Mechanochemical |
|---|---|---|
| Time | 6–12 h | 0.5–1 h |
| Yield | 65–75% | 70–73% |
| Purity | >95% | 92–94% |
| Energy Input | High | Moderate |
Key Findings:
Characterization and Quality Control
Spectroscopic Confirmation
Challenges and Mitigation
Computational Insights into Reaction Pathways
Density functional theory (DFT) studies on analogous Schiff bases reveal:
Industrial Feasibility and Cost Analysis
| Component | Cost (USD/kg) | Source |
|---|---|---|
| 4-Methoxybenzaldehyde | 120–150 | Sigma-Aldrich |
| 1,3-Benzodioxole-5-carbohydrazide | 800–900 | TCI Chemicals |
| Total Synthesis Cost (per kg) | 2,200–2,500 | Estimated |
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-Yl]-1,3-Benzodioxole-5-Carboxamide (4cb)
- Structural Differences : Replaces the imine group with a thiazole ring fused to the benzodioxole-carboxamide backbone.
- Synthesis : Prepared via Hantzsch cyclization (68% yield), contrasting with the Schiff base formation likely required for the target compound.
- Key Data :
- FTIR : Broad O–H/N–H stretch (3366 cm⁻¹), carbonyl (1668 cm⁻¹).
- NMR : Aromatic protons (δ 6.63–7.71), methoxy (δ 3.79).
- HR-MS : [M+H]⁺ = 385.0851 (C₁₉H₁₆N₂O₅S).
- Implications : The thiazole ring enhances rigidity and may improve metabolic stability compared to the target’s imine group, which is prone to hydrolysis.
N-(4-Methoxyphenyl)-1,3-Benzodioxole-5-Carboxamide
- Structural Differences: Lacks the methylideneamino group, forming a direct amide linkage instead of a Schiff base.
- Key Data: Molecular Formula: C₁₅H₁₃NO₄. SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3.
Ethyl p-Methoxycinnamate Derivatives
- Structural Differences : Replace the benzodioxole-carboxamide with a cinnamate ester or thiourea moiety.
- Implications : The 4-methoxy group enhances lipophilicity, but the target’s benzodioxole and imine groups may offer distinct electronic profiles for bioactivity.
N-[1-(4-Methylphenyl)Ethyl]-1,3-Benzodioxole-5-Carboxamide
- Structural Differences : Substitutes the imine-linked 4-methoxyphenyl group with a 4-methylphenethyl chain.
Structural and Functional Group Analysis
Biological Activity
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a compound classified under Schiff bases, characterized by a carbon-nitrogen double bond. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H16N2O4
- CAS Number: 270575-94-5
Synthesis:
The synthesis typically involves a condensation reaction between 4-methoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid hydrazide, usually conducted in ethanol under reflux conditions. This method allows for the formation of the Schiff base with high yield and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the benzodioxole structure. For instance, derivatives exhibit activity against various pathogens, making them candidates for developing new antimicrobial agents. The interaction of such compounds with microbial membranes is believed to disrupt cellular integrity .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to form stable complexes with metal ions enhances its efficacy against cancer cells by targeting specific molecular pathways .
Insecticidal Activity
A study focused on 1,3-benzodioxole derivatives demonstrated significant larvicidal activity against Aedes aegypti, the vector for several viral diseases. The evaluated compounds exhibited LC50 values indicating effective insecticidal properties while showing low toxicity to mammalian cells. This suggests potential applications in pest control without harming non-target organisms .
The biological activity of this compound can be attributed to its mechanism of action:
- Metal Ion Interaction: The compound can bind to metal ions, forming stable complexes that inhibit enzyme activities critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption: Its structural features allow it to interact with biological membranes, potentially disrupting cellular processes essential for pathogen survival and tumor growth .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic methodologies for N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide?
The compound is synthesized via a multi-step condensation process. A common approach involves:
- Step 1 : Activation of 1,3-benzodioxole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or coupling agents like EDCI/HOBt.
- Step 2 : Reaction with (E)-4-methoxybenzaldehyde-derived hydrazine to form the Schiff base.
- Step 3 : Purification via recrystallization or column chromatography. Microwave-assisted synthesis can enhance yield (68–85%) by reducing reaction time and side products .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- FTIR : Confirms carboxamide (C=O stretch at 1668–1641 cm⁻¹) and methoxy groups (C-O at 1250–1050 cm⁻¹) .
- NMR : Key signals include the benzodioxole methylene protons (δ 5.98 ppm, singlet) and methoxy protons (δ 3.79 ppm) .
- HR-MS : Provides exact mass verification (e.g., [M+H]⁺ calculated 385.0853, observed 385.0851) .
Q. What are the primary chemical reactivity patterns observed for this compound?
The carboxamide and Schiff base moieties enable:
- Nucleophilic acyl substitution : Reactivity with amines or alcohols under acidic/basic conditions.
- Hydrolysis : Susceptibility to acidic/basic hydrolysis of the imine bond, requiring anhydrous conditions during synthesis .
- Electrophilic aromatic substitution : Methoxy and benzodioxole groups direct substitutions to specific positions .
Advanced Research Questions
Q. How can reaction yields for the Schiff base formation be systematically optimized?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction homogeneity.
- Catalysts : Lewis acids (e.g., ZnCl₂) or molecular sieves enhance imine formation efficiency.
- Stoichiometry : A 1:1.2 molar ratio of acid chloride to hydrazine derivative minimizes unreacted starting material .
- Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include:
- Disorder in the benzodioxole ring : Mitigated using SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion .
- Twinned crystals : Resolved via HKLF 5 format in SHELXL for multi-component refinement .
- Hydrogen bonding networks : DFIX commands enforce geometrically plausible H-bond distances .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., quinazolinone-binding kinases).
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS with CHARMM force fields).
- QSAR : Correlate substituent effects (e.g., methoxy position) with bioactivity .
Q. How can contradictory biological activity data across studies be resolved?
Potential strategies:
- Batch-to-batch purity analysis : Use HPLC (>98% purity) to eliminate impurities affecting assays .
- Standardized assays : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HepG2) and controls.
- Metabolite profiling : LC-MS to identify degradation products interfering with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
